molecular formula C13H24ClNO2 B1491062 2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one CAS No. 2098037-41-1

2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one

Cat. No.: B1491062
CAS No.: 2098037-41-1
M. Wt: 261.79 g/mol
InChI Key: ULQDZGCLDHAUMN-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one is a synthetic organic compound characterized by a butanone backbone substituted with a chlorine atom at the C2 position and a pyrrolidine ring at the C1 position. The pyrrolidine ring is further functionalized with an ethoxymethyl group and two methyl groups at the C3 and C4 positions. Its synthesis likely involves multi-step reactions, including ketone halogenation and nucleophilic substitution, analogous to methods described for structurally related compounds .

Properties

IUPAC Name

2-chloro-1-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24ClNO2/c1-5-11(14)12(16)15-7-10(8-17-6-2)13(3,4)9-15/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQDZGCLDHAUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(C(C1)(C)C)COCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one is a synthetic organic compound categorized as a pyrrolidine derivative. Its unique structure, characterized by a chloro group and an ethoxymethyl substituent on a pyrrolidine ring, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical formula of this compound is C10H18ClNO2C_{10}H_{18}ClNO_2. The structural representation is as follows:

Structure ClC(=O)C4H9N(C5H10)C2H5\text{Structure }\text{Cl}-\text{C}(=O)-\text{C}_4\text{H}_9-\text{N}(\text{C}_5\text{H}_{10})-\text{C}_2\text{H}_5

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an enzyme inhibitor and its effects on cellular pathways.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation. Research indicates that it may influence pathways related to cancer cell proliferation and apoptosis.

Cytotoxicity and Anticancer Activity

A study investigating the cytotoxic effects of similar pyrrolidine derivatives indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives were tested for their ability to induce apoptosis in H292 human lung cancer cells, showing promising results with IC50 values less than 250 μM for certain analogs .

Enzyme Inhibition Studies

Research has shown that compounds within the same class can act as inhibitors of specific enzymes involved in metabolic pathways. For example, studies on related compounds demonstrated their ability to inhibit enzymes associated with cancer metastasis. This suggests that this compound could have similar properties .

Data Table: Biological Activities of Related Compounds

Compound NameStructureIC50 (μM)Activity Type
Compound ASimilar to 2-Chloro derivative<250Cytotoxicity
Compound BSimilar to 2-Chloro derivative<100Enzyme Inhibition
Compound CSimilar to 2-Chloro derivative<50Apoptosis Induction

Case Studies

Several case studies have highlighted the potential therapeutic applications of pyrrolidine derivatives:

  • Anti-Cancer Activity : A study revealed that derivatives similar to this compound were effective in reducing tumor growth in xenograft models.
  • Neuroprotective Effects : Research indicated that certain derivatives could protect neuronal cells from oxidative stress, suggesting a role in treating neurodegenerative diseases.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The ethoxymethyl and dimethyl groups on the pyrrolidine ring introduce steric hindrance, complicating purification and crystallization. Techniques such as X-ray crystallography (via SHELX software ) may be critical for structural confirmation.
  • Thermodynamic Stability : The saturated pyrrolidine ring likely enhances stability compared to aromatic counterparts, reducing susceptibility to oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one

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